molecular formula C18H12Cl2O3S B3453107 1-chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene CAS No. 76127-98-5

1-chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene

Cat. No.: B3453107
CAS No.: 76127-98-5
M. Wt: 379.3 g/mol
InChI Key: RKKNTFZICDIQJW-UHFFFAOYSA-N
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Description

1-Chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene is an organic compound with the molecular formula C18H12Cl2O3S It is a chlorinated derivative of diphenyl ether, featuring a sulfonyl group and two chlorine atoms

Preparation Methods

The synthesis of 1-chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 4-chlorobenzenesulfonyl chloride.

    Reaction Conditions: The 4-chlorophenol undergoes a nucleophilic substitution reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.

    Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield phenolic derivatives.

Scientific Research Applications

1-Chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.

    Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

1-Chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene can be compared with other similar compounds:

    Bis(4-chlorophenyl) sulfone: Similar structure but lacks the phenoxy group, leading to different chemical and biological properties.

    4-Chlorodiphenyl ether: Lacks the sulfonyl group, resulting in different reactivity and applications.

    1-Chloro-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene: Similar structure but with a methyl group instead of a chlorine atom, affecting its chemical behavior and applications.

Properties

IUPAC Name

1-(4-chlorophenoxy)-4-(4-chlorophenyl)sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O3S/c19-13-1-5-15(6-2-13)23-16-7-11-18(12-8-16)24(21,22)17-9-3-14(20)4-10-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKNTFZICDIQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360292
Record name Benzene, 1-(4-chlorophenoxy)-4-[(4-chlorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76127-98-5
Record name Benzene, 1-(4-chlorophenoxy)-4-[(4-chlorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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